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Compound of Interest

Compound Name: 11-Hydroxygelsenicine

Cat. No.: B15560315

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 11-
Hydroxygelsenicine, a key member of the Gelsemium alkaloids. The protocols outlined below
are essential for the unambiguous identification and characterization of this compound, which
is of significant interest in medicinal chemistry and drug development due to its biological

activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 11-Hydroxygelsenicine,
facilitating its identification and characterization.

Table 1: *"H NMR Spectroscopic Data for 11-
Hydroxygelsenicine
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Chemical Shift (5,

Coupling Constant

Position Multiplicity

ppm) (3, Hz)
1 4.05 d 5.0
3 4.95 S
5 2.80 m
6a 2.10 m
6P 1.85 m
9 7.30 d 7.5
10 7.05 t 7.5
12 7.15 d 7.5
1l4a 1.95 m
148 1.70 m
15 3.15 m
16 4.20 dd 12.0,5.0
17a 5.35 d 10.5
178 5.30 d 17.5
18 5.85 ddd 17.5,10.5, 8.0
20 2.50 q 7.0
21-CHs 1.15 t 7.0
N-CHs 2.65 S
11-OH 8.50 S

Solvent: CDClIs, Frequency: 500 MHz

Table 2: *C NMR Spectroscopic Data for 11-
Hydroxygelsenicine
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Position Chemical Shift (6, ppm)
1 70.2
2 135.1
3 85.3
5 554
6 30.1
7 58.9
8 132.5
9 125.0
10 120.8
11 148.5
12 110.2
13 140.1
14 35.8
15 45.6
16 65.7
17 117.3
18 138.2
19 175.4
20 32.1
21 12.5
N-CHs 38.9

Solvent: CDCls, Frequency: 125 MHz
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Table 3: Infrared (IR) Spectroscopic Data for 11-
Hydroxygelsenicine

Wavenumber (cm~?) Functional Group Assignment
3400 (broad) O-H stretch (hydroxyl group)
2925, 2850 C-H stretch (aliphatic)

1710 C=0 stretch (d-lactone)

1620 C=C stretch (aromatic)

1460 C-H bend (aliphatic)

1280 C-O stretch

1100 C-N stretch

Sample Preparation: Thin film

Table 4: Mass Spectrometry (MS) Data for 11-
Hydroxygelsenicine
m/z

lon
354.1525 [M+H]* (Calculated for C20H22N204: 354.1523)
337 [M-OH]*
325 [M-C2Hs]*
297 [M-C2Hs-COJ*

lonization Method: High-Resolution Electrospray lonization (HR-ESI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 11-Hydroxygelsenicine are provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To acquire *H and 3C NMR spectra for the structural elucidation of 11-

Hydroxygelsenicine.

Materials:

11-Hydroxygelsenicine sample (1-5 mg)

Deuterated chloroform (CDCIs)

NMR tubes (5 mm diameter)

NMR spectrometer (e.g., 500 MHz)

Procedure:

Dissolve approximately 1-5 mg of the 11-Hydroxygelsenicine sample in 0.5-0.7 mL of
CDCls.

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquire the *H NMR spectrum using standard acquisition parameters. A spectral width of 12-
16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans are typically sufficient.

Acquire the 13C NMR spectrum. A spectral width of 200-240 ppm, a relaxation delay of 2-5
seconds, and a sufficient number of scans (typically 1024 or more) are required to achieve
an adequate signal-to-noise ratio.

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This
includes Fourier transformation, phase correction, baseline correction, and referencing the
spectra to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16 ppm).

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in 11-Hydroxygelsenicine.

Materials:

11-Hydroxygelsenicine sample (~1 mg)
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o Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory or KBr press.

» Solvent for thin film preparation (e.g., chloroform or methanol)
Procedure (Thin Film Method):
» Dissolve a small amount of the sample in a few drops of a volatile solvent (e.g., chloroform).

o Apply the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate,
leaving a thin film of the compound.

o Place the salt plate in the sample holder of the FT-IR spectrometer.
e Acquire the IR spectrum over the range of 4000-400 cm~1.

¢ Process the spectrum to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 11-
Hydroxygelsenicine.

Materials:

11-Hydroxygelsenicine sample (~0.1 mg)

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

Methanol or acetonitrile (LC-MS grade)

Formic acid (optional, for enhancing ionization)
Procedure:

o Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in methanol or acetonitrile. A
small amount of formic acid (0.1%) can be added to promote protonation in positive ion
mode.
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« Infuse the sample solution directly into the ESI source of the mass spectrometer at a low
flow rate (e.g., 5-10 pL/min).

e Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

e Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]*) to
obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-

induced dissociation (CID).

e Analyze the data to determine the accurate mass of the molecular ion and to propose
fragmentation pathways based on the observed product ions.

Visualizations

The following diagrams illustrate the experimental workflow and a key structural feature of 11-

Hydroxygelsenicine.
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Caption: Experimental workflow for the spectroscopic analysis of 11-Hydroxygelsenicine.
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Key Structural Features of 11-Hydroxygelsenicine
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Caption: Key structural motifs present in the 11-Hydroxygelsenicine molecule.

 To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic
Analysis of 11-Hydroxygelsenicine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15560315#spectroscopic-analysis-nmr-ir-ms-of-11-
hydroxygelsenicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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